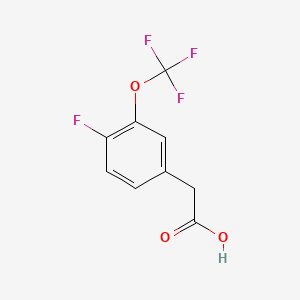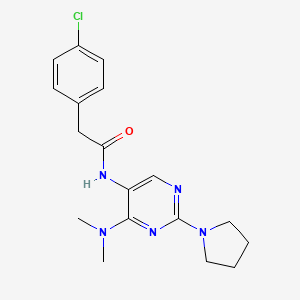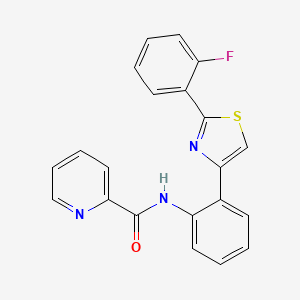
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)picolinamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学的研究の応用
Antioxidant Properties
Thiazoles exhibit antioxidant activity, making them valuable in combating oxidative stress. The thiazole ring structure contributes to this property by scavenging free radicals and protecting cells from damage. Researchers have explored derivatives of thiazoles for their potential as antioxidants .
Antimicrobial and Antifungal Activity
Thiazoles demonstrate antimicrobial and antifungal effects. Researchers have synthesized various thiazole derivatives and evaluated their efficacy against bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger). These compounds could potentially serve as novel antimicrobial agents .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor and cytotoxic agents. Researchers have synthesized thiazole derivatives and evaluated their effects on tumor cell lines. These compounds could be valuable in cancer therapy .
Carbonic Anhydrase Inhibition
Thiazoles may inhibit carbonic anhydrase enzymes, which play a role in physiological processes such as acid-base balance. Researchers have investigated thiazole derivatives as potential carbonic anhydrase inhibitors.
作用機序
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit receptor tyrosine kinase (TK) signaling pathways, which are often overactive in cancer . The specific mode of action for this compound would need further investigation.
Biochemical Pathways
For example, some thiazole derivatives have been reported to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Result of Action
Given the broad range of biological activities exhibited by thiazole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS/c22-16-9-3-1-7-14(16)21-25-19(13-27-21)15-8-2-4-10-17(15)24-20(26)18-11-5-6-12-23-18/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXVDSCJPAKQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2780631.png)
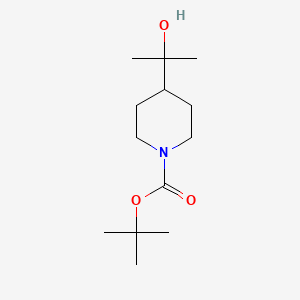
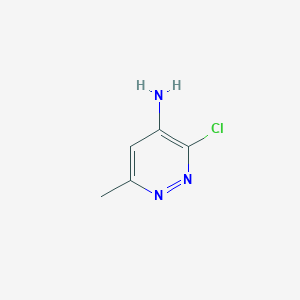
![3,4-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2780635.png)
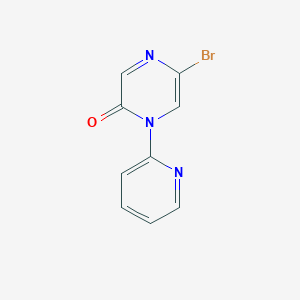

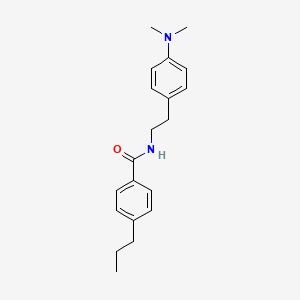
![N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2780640.png)

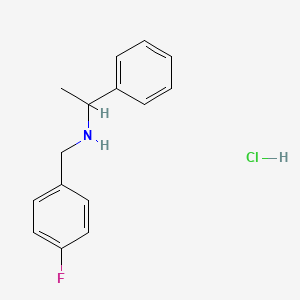
![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)
